Regioisomeric Advantage: 3-Methyl- vs. 5-Methyl-Oxadiazole Linkage for Target Binding and Physicochemical Profile
The target compound's 3-methyl-5-triazolyl regioisomer (CAS 1708428-05-0) exhibits a distinct physicochemical signature compared to its 5-methyl-3-triazolyl counterpart (CAS 1707394-37-3). While both share an identical molecular weight (220.23 g/mol) and formula (C9H12N6O), the target compound's XLogP3-AA is -0.3 [1], a value predictive of better aqueous solubility and lower nonspecific binding compared to the more lipophilic isopropyl analog (CAS 1713639-28-1). In functional activity, the 3-methyl-5-triazolyl orientation embedded in similar triazole-oxadiazole conjugates has been associated with AChE inhibition at low micromolar concentrations in vitro, whereas the 5-methyl-3-triazolyl orientation often shows markedly reduced or abolished activity in the same assay [2]. This regioisomer-dependent activity cliff underscores the non-interchangeability for CNS target engagement.
| Evidence Dimension | Physicochemical and target engagement differentiation by regioisomerism |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3; specific AChE inhibition activity associated with 3-methyl-5-triazolyl scaffold |
| Comparator Or Baseline | 5-Methyl-3-(1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole (CAS 1707394-37-3); 3-Isopropyl analog (CAS 1713639-28-1, higher lipophilicity) |
| Quantified Difference | XLogP3 difference likely >0.5 units vs. isopropyl analog; qualitative to quantitative difference in AChE inhibition (active vs. inactive) |
| Conditions | In silico prediction (PubChem XLogP3); in vitro AChE inhibition assay (mice brain homogenate) as reported in Jain & Piplani, 2020 for analogous conjugates |
Why This Matters
Selecting the correct regioisomer is critical for CNS drug discovery programs where balancing solubility, permeability, and target engagement determines in vivo efficacy; procurement of the wrong isomer invalidates SAR hypotheses.
- [1] PubChem. Compound Summary for CID 91811714: Computed Properties (XLogP3-AA). View Source
- [2] Jain, A. & Piplani, P. Design, synthesis and biological evaluation of triazole-oxadiazole conjugates for the management of cognitive dysfunction. Bioorganic Chemistry, 2020, 103, 104151. (Regioisomer-dependent activity observed across 18 triazole-oxadiazole conjugates). View Source
